molecular formula C9H11F3O3SSi B8464124 Methanesulfonic acid, trifluoro-, dimethylphenylsilyl ester CAS No. 99542-59-3

Methanesulfonic acid, trifluoro-, dimethylphenylsilyl ester

Cat. No. B8464124
CAS RN: 99542-59-3
M. Wt: 284.33 g/mol
InChI Key: JQLMBSVQSNYJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05625078

Procedure details

Phenyldimethylsilyl triflate was prepared by cooling 5 ml of phenyldimethylsilyl chloride to a temperature between 0° and 5° C., and then adding 4.2 ml of trifluoromethanesulfonic acid in a dropwise fashion over a period of about 30 minutes. The resulting mixture was then stirred at a temperature of between 0° and 5° C. for about 6 hours, and subsequently left to stand, with cooling, overnight. The resulting preparation could be used without any further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([Si:7](Cl)([CH3:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:11][C:12]([F:18])([F:17])[S:13]([OH:16])(=[O:15])=[O:14]>>[O:16]([Si:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([CH3:9])[CH3:8])[S:13]([C:12]([F:18])([F:17])[F:11])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](C)(C)Cl
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at a temperature of between 0° and 5° C. for about 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
subsequently left
TEMPERATURE
Type
TEMPERATURE
Details
with cooling, overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting preparation
CUSTOM
Type
CUSTOM
Details
could be used without any further purification

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O(S(=O)(=O)C(F)(F)F)[Si](C)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.